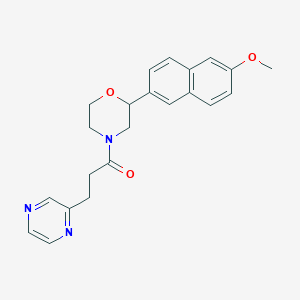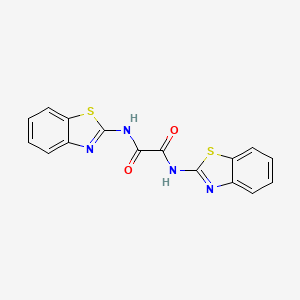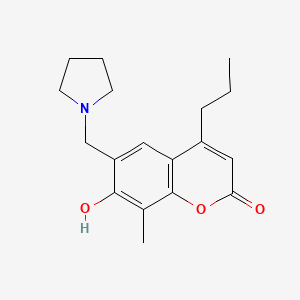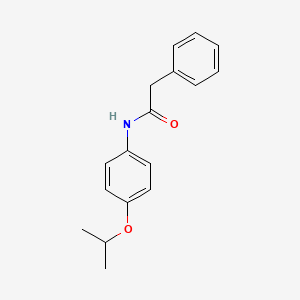
2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
科学的研究の応用
2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine has been shown to have a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. This compound has also been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases such as arthritis.
作用機序
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in inflammation and immune response. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have cardioprotective effects, which could make it useful for the treatment of cardiovascular diseases such as heart failure.
実験室実験の利点と制限
One of the main advantages of using 2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for its target enzymes and signaling pathways, making it a valuable tool for studying specific biological processes. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, this compound can be expensive to synthesize, which could limit its availability for certain research projects.
将来の方向性
There are several future directions for research on 2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine. One area of focus could be on the development of new cancer therapies based on this compound. Researchers could also investigate the potential use of this compound for the treatment of neurodegenerative and cardiovascular diseases. Additionally, researchers could explore the use of this compound as a tool for studying specific biological processes, such as inflammation and immune response.
Conclusion
In conclusion, this compound is a chemical compound that has shown great promise for its potential applications in scientific research. Its specificity and wide range of biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are some limitations to its use, the future looks bright for research on this compound and its potential applications in medicine and biotechnology.
合成法
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(3-pyrazin-2-ylpropanoyl)morpholine involves a multi-step process that begins with the preparation of 6-methoxy-2-naphthol and 3-pyrazin-2-ylpropanoic acid. These two compounds are then combined with morpholine and a coupling agent to form the final product, this compound. The synthesis process has been optimized to ensure a high yield and purity of the final product.
特性
IUPAC Name |
1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-3-pyrazin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-20-6-4-16-12-18(3-2-17(16)13-20)21-15-25(10-11-28-21)22(26)7-5-19-14-23-8-9-24-19/h2-4,6,8-9,12-14,21H,5,7,10-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZVPRMGZHIQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)CCC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetate dihydrochloride](/img/structure/B5401347.png)
![methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5401352.png)
![3-chloro-N-[2-(methylthio)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5401369.png)
![1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5401377.png)


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5401395.png)

![3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5401411.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B5401421.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[3,2-d]pyrimidin-4-yl-1,4'-bipiperidine](/img/structure/B5401423.png)
![ethyl 2-(2-furylmethylene)-7-methyl-5-(1-naphthyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5401434.png)

